

Technical Support Center: JNJ-38877605 Associated Nephrotoxicity

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Compound of Interest		
Compound Name:	JNJ-38877605	
Cat. No.:	B612286	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the nephrotoxicity observed with the c-Met inhibitor, **JNJ-38877605**. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical and clinical research involving this compound.

Frequently Asked Questions (FAQs)

Q1: We observed renal toxicity in our human subjects or rabbit models during **JNJ-38877605** administration. What is the underlying mechanism?

A1: The renal toxicity associated with **JNJ-38877605** is not an on-target effect of c-Met inhibition but is rather due to a species-specific metabolic issue.[1] In humans and rabbits, **JNJ-38877605** is metabolized by the enzyme aldehyde oxidase (AO), leading to the formation of insoluble metabolites, specifically M1/3 and M5/6.[2][3][4] These metabolites precipitate in the renal tubules, forming crystals that result in degenerative and inflammatory changes in the kidneys.[2][3]

Q2: Why was this nephrotoxicity not predicted by our initial preclinical studies in rats and dogs?

A2: The nephrotoxicity of **JNJ-38877605** is species-specific due to differences in metabolism. [2][5] Preclinical studies in rats and dogs did not show renal toxicity because these species have significantly lower aldehyde oxidase activity compared to humans and rabbits.[5] Consequently, the insoluble nephrotoxic metabolites are not produced in sufficient quantities in







rats and dogs to cause kidney damage.[2][3] This highlights the importance of selecting appropriate animal models in preclinical toxicology. The rabbit has been identified as a more suitable toxicology model for this compound due to its similar metabolic profile to humans in this specific pathway.[2][3]

Q3: Can alternative dosing schedules mitigate JNJ-38877605-induced nephrotoxicity?

A3: Unfortunately, alternative dosing schedules of **JNJ-38877605** have been explored and were found to be unsuccessful in preventing renal toxicity in rabbits, even at dose levels that may not be pharmacologically active.[3] The formation of insoluble metabolites appears to be a primary consequence of the drug's metabolism, regardless of the dosing regimen.

Q4: Is it possible to use a co-administered agent to prevent this nephrotoxicity?

A4: Studies have investigated the co-administration of probenecid, a competitive inhibitor of organic acid transport in the kidneys.[6] The hypothesis was that blocking the renal transport of **JNJ-38877605** and its metabolites could prevent their accumulation and subsequent crystal formation.[6] However, this approach failed to prevent renal toxicity in rabbits and, in some cases, worsened the clinical observations.[3][6]

Q5: Are there any other potential strategies to mitigate this nephrotoxicity?

A5: A potential, yet unexplored, strategy could be the co-administration of a potent and specific aldehyde oxidase inhibitor.[1] By directly inhibiting the enzyme responsible for the formation of the insoluble metabolites, it might be possible to reduce their production and thus mitigate the downstream nephrotoxic effects. Raloxifene has been identified as a potent inhibitor of aldehyde oxidase and could be a candidate for such a strategy, though this has not been experimentally validated for **JNJ-38877605**.[1]

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action / Explanation
Elevated serum creatinine and blood urea nitrogen (BUN) in human or rabbit subjects.	Formation of insoluble JNJ-38877605 metabolites (M1/3, M5/6) leading to renal crystal formation and kidney damage. [2][3]	This is a known toxicity of the compound in species with significant aldehyde oxidase activity. Further clinical development of JNJ-38877605 has been discontinued due to this issue.[3]
Lack of renal toxicity in rat or dog models.	Species-specific metabolism. Rats and dogs have low levels of aldehyde oxidase, the enzyme responsible for producing the nephrotoxic metabolites.[2][5]	These species are not appropriate models for assessing the nephrotoxicity of JNJ-38877605. The rabbit is the recommended preclinical model for this specific toxicity. [2][3]
Failure of probenecid co- administration to mitigate nephrotoxicity.	The mechanism of toxicity is the formation of insoluble metabolites, which is not effectively addressed by inhibiting renal transport with probenecid.[3][6]	This strategy has been shown to be ineffective and is not recommended.[3][6]

Experimental Protocols

Identifying Nephrotoxicity in a Rabbit Model

- Animal Model: Male rabbits are a suitable model for studying JNJ-38877605-induced nephrotoxicity.[2][3]
- Dosing: Administer JNJ-38877605 orally. Doses should be determined based on the specific experimental design.
- Monitoring:

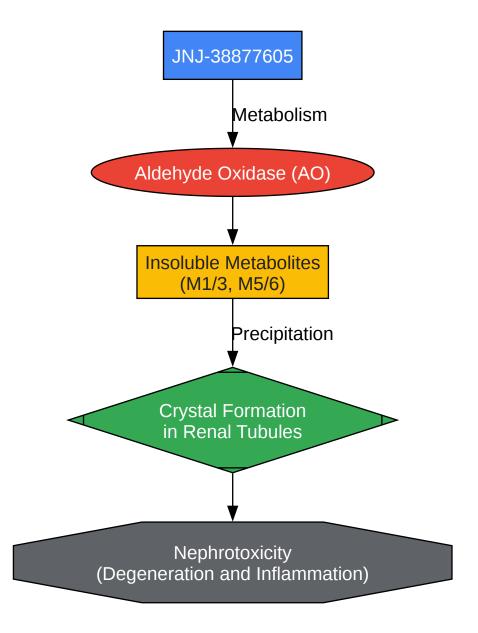


- Collect blood samples at baseline and regular intervals to measure serum creatinine and blood urea nitrogen (BUN) levels.[6]
- Perform urinalysis to check for crystalluria and other abnormalities.
- · Histopathology:
 - At the end of the study, euthanize the animals and collect the kidneys.
 - Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
 - Examine the kidney sections under a microscope for evidence of renal crystal formation, degenerative changes, and inflammation in the renal tubules.[1][2][3]

Signaling and Metabolic Pathways

Metabolic Pathway of JNJ-38877605 Leading to Nephrotoxicity



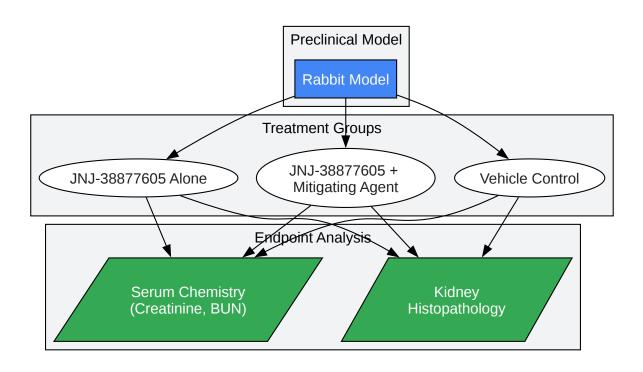


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Caption: Metabolic activation of **JNJ-38877605** to nephrotoxic metabolites.

Experimental Workflow for Investigating Mitigation Strategies





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